Cas no 2138284-15-6 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide)

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide
- 2138284-15-6
- EN300-1114741
-
- インチ: 1S/C7H13N5O2/c1-14-3-2-9-7(13)5-12-4-6(8)10-11-12/h4H,2-3,5,8H2,1H3,(H,9,13)
- InChIKey: WKJYFUAJTFBXEB-UHFFFAOYSA-N
- SMILES: O(C)CCNC(CN1C=C(N)N=N1)=O
計算された属性
- 精确分子量: 199.10692467g/mol
- 同位素质量: 199.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- XLogP3: -1.4
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114741-0.1g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1114741-0.5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1114741-0.25g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1114741-1.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 1g |
$1414.0 | 2023-06-09 | ||
Enamine | EN300-1114741-10g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1114741-0.05g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1114741-5.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1114741-1g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1114741-5g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1114741-10.0g |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide |
2138284-15-6 | 10g |
$6082.0 | 2023-06-09 |
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamideに関する追加情報
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide: A Comprehensive Overview
The compound 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide, identified by the CAS number CAS No. 2138284-15-6, is a versatile organic molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential utility in drug design and advanced materials development.
Structurally, this molecule features a triazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The triazole moiety is connected to an acetamide group via a methylene bridge. Additionally, the molecule incorporates a methoxyethyl substituent on the nitrogen atom of the acetamide group. This combination of functional groups imparts the compound with distinctive chemical reactivity and biological activity.
Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its ability to form stable hydrogen bonds and participate in π-interactions makes it an attractive candidate for drug design. Researchers have explored its role in inhibiting specific enzymes and its potential as a lead compound for developing new therapeutic agents.
In terms of synthesis, this compound can be prepared through a variety of methods, including click chemistry approaches that leverage the reactivity of azides and alkynes. The incorporation of the triazole ring via copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been particularly effective in constructing this molecule with high efficiency and selectivity.
Moreover, the compound exhibits interesting physical properties that make it suitable for applications in materials science. Its thermal stability and ability to form supramolecular assemblies have been investigated for use in creating advanced materials such as stimuli-responsive polymers and self-healing materials.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed its frontier molecular orbitals and reactivity patterns, which are critical for understanding its chemical behavior under various conditions.
In conclusion, 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide stands out as a multifaceted molecule with promising applications across diverse scientific domains. Its unique structure, coupled with recent research findings, underscores its potential as a valuable tool in both academic and industrial settings.
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